3-(3-Bromo-5-chlorophenoxy)azetidine

Descripción general

Descripción

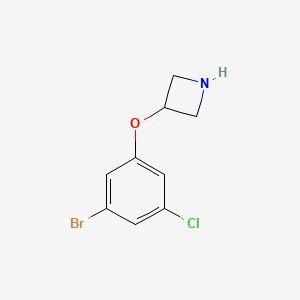

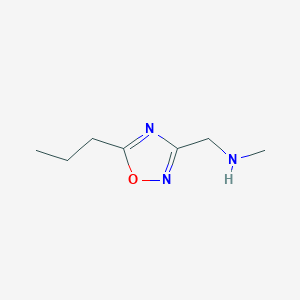

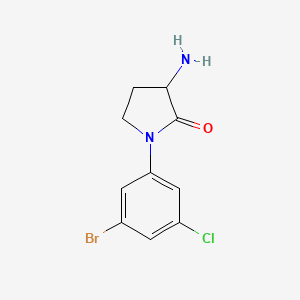

“3-(3-Bromo-5-chlorophenoxy)azetidine” is a chemical compound with the molecular formula C9H9BrClNO . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of azetidines, including “3-(3-Bromo-5-chlorophenoxy)azetidine”, has seen significant advancements in recent years . Key developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis . For instance, 3-bromoazetidines can be treated with different nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in DMSO at 60 °C to yield the corresponding 3-cyano, 3-thiocyano, 3-azido, and 3-phenoxy azetidine-3-carboxylic acid esters .Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-5-chlorophenoxy)azetidine” is characterized by a four-membered azetidine ring with a bromo and chlorophenoxy substituent . The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-3-1-2-7 (4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Chemical Reactions Analysis

Azetidines, including “3-(3-Bromo-5-chlorophenoxy)azetidine”, exhibit unique reactivity due to the considerable ring strain, which is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación

Synthesis and Functionalization of Azetidines

Azetidines, including compounds like 3-(3-Bromo-5-chlorophenoxy)azetidine, serve as versatile intermediates in organic synthesis, allowing for the creation of various functionalized azetidines. Research by Stankovic et al. (2013) demonstrated the use of 3-bromo-3-ethylazetidines in synthesizing a range of substituted azetidines, such as 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. This highlights the adaptability of azetidines in accessing diverse functional groups, thereby broadening their application in medicinal chemistry and material science (Stankovic et al., 2013).

Azetidine in Piperidine Synthesis

Azetidines also play a crucial role in the synthesis of piperidines, a class of compounds with significant pharmaceutical applications. Mollet et al. (2011) explored the transformation of 2-(2-mesyloxyethyl)azetidines into cis-3,4-disubstituted piperidines through ring expansion. This method provides a novel approach to synthesizing piperidines, offering potential for the development of new therapeutic agents (Mollet et al., 2011).

Azetidine as Energetic Building Blocks

The synthesis and safety assessment of highly energetic azetidine derivatives, such as 3-(Bromoethynyl)azetidine, have been reported by Kohler et al. (2018). These compounds are of interest for their potential applications in materials science, particularly in the development of energetic materials with controlled explosive properties (Kohler et al., 2018).

Antimicrobial Potential of Azetidine Derivatives

Azetidine derivatives have shown promise as antimicrobial agents. Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines and evaluated their antimicrobial activity. This research opens avenues for the development of new azetidine-based antimicrobials, contributing to the ongoing fight against resistant bacterial strains (Doraswamy & Ramana, 2013).

Safety and Hazards

The safety information for “3-(3-Bromo-5-chlorophenoxy)azetidine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

Azetidines, including “3-(3-Bromo-5-chlorophenoxy)azetidine”, have been used as motifs in drug discovery, polymerization, and chiral templates . Future research directions may include further exploration of these applications, as well as the development of new synthetic strategies and functionalization reactions .

Propiedades

IUPAC Name |

3-(3-bromo-5-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBCIKRYZAKTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-5-chlorophenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)

![tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate](/img/structure/B1415799.png)

![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)